n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
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Overview
Description
The compound n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is a complex organic molecule that features a morpholine ring, a piperazine ring, and a phenylethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Morpholine Derivative: The morpholine ring is first functionalized with a phenyl group through a nucleophilic substitution reaction.
Introduction of the Piperazine Ring: The piperazine ring is then introduced via a coupling reaction, often using a reagent like 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.
Addition of the Phenylethenesulfonyl Group: The final step involves the addition of the phenylethenesulfonyl group through a sulfonation reaction, typically using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The morpholine and piperazine rings can interact with receptors or enzymes, potentially inhibiting or activating their function. The phenylethenesulfonyl group may also play a role in binding to proteins or other macromolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]butanamide
- n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
Uniqueness
The uniqueness of n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c30-25(26-24-8-6-23(7-9-24)20-28-15-17-33-18-16-28)21-27-11-13-29(14-12-27)34(31,32)19-10-22-4-2-1-3-5-22/h1-10,19H,11-18,20-21H2,(H,26,30)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIBWJGFXFKNSK-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)CN3CCOCC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)CN3CCOCC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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